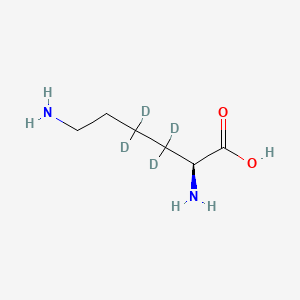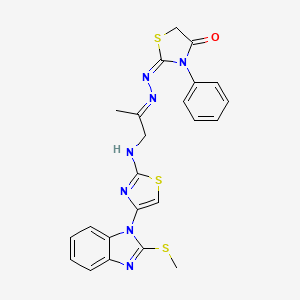
Cox-2-IN-26
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cox-2-IN-26 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . This compound has garnered significant interest due to its potential therapeutic applications in treating inflammatory diseases and certain types of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2-IN-26 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its selectivity and potency as a COX-2 inhibitor.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Cox-2-IN-26 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, often used in anhydrous solvents.
Substitution: Common reagents include halides, nucleophiles, and electrophiles, used under various conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Cox-2-IN-26 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of COX-2 and its effects on prostaglandin synthesis.
Biology: Employed in cell culture and animal studies to investigate the role of COX-2 in inflammation and cancer.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, such as arthritis, and certain types of cancer.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in quality control processes .
Mécanisme D'action
Cox-2-IN-26 exerts its effects by selectively inhibiting the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The molecular targets of this compound include the active site of COX-2, where it binds and blocks the enzyme’s catalytic activity. This inhibition disrupts the signaling pathways involved in inflammation and tumor growth .
Comparaison Avec Des Composés Similaires
Cox-2-IN-26 is compared with other COX-2 inhibitors, such as celecoxib, rofecoxib, and etoricoxib. While all these compounds share the common mechanism of selectively inhibiting COX-2, this compound is unique in its structural features and potency. Similar compounds include:
Celecoxib: A widely used COX-2 inhibitor with applications in treating arthritis and familial adenomatous polyposis.
Rofecoxib: Previously used for pain relief but withdrawn from the market due to cardiovascular risks.
Etoricoxib: Used for pain and inflammation management, with a favorable safety profile compared to rofecoxib .
This compound stands out due to its unique structural modifications, which enhance its selectivity and potency as a COX-2 inhibitor .
Propriétés
Formule moléculaire |
C23H21N7OS3 |
|---|---|
Poids moléculaire |
507.7 g/mol |
Nom IUPAC |
(2E)-2-[(E)-1-[[4-(2-methylsulfanylbenzimidazol-1-yl)-1,3-thiazol-2-yl]amino]propan-2-ylidenehydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N7OS3/c1-15(27-28-23-29(20(31)14-34-23)16-8-4-3-5-9-16)12-24-21-26-19(13-33-21)30-18-11-7-6-10-17(18)25-22(30)32-2/h3-11,13H,12,14H2,1-2H3,(H,24,26)/b27-15+,28-23+ |
Clé InChI |
LARVQAAGTBVQRP-BOJCHKAJSA-N |
SMILES isomérique |
C/C(=N\N=C\1/N(C(=O)CS1)C2=CC=CC=C2)/CNC3=NC(=CS3)N4C5=CC=CC=C5N=C4SC |
SMILES canonique |
CC(=NN=C1N(C(=O)CS1)C2=CC=CC=C2)CNC3=NC(=CS3)N4C5=CC=CC=C5N=C4SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


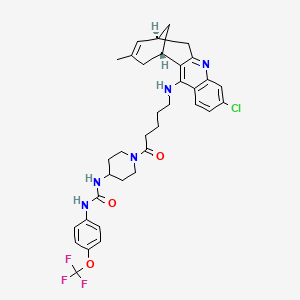
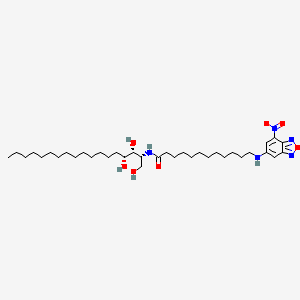
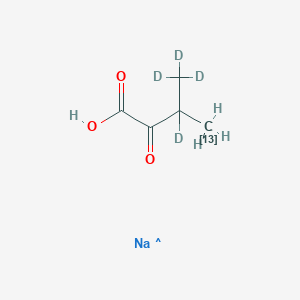
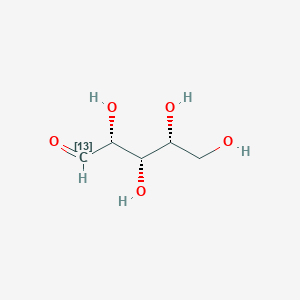
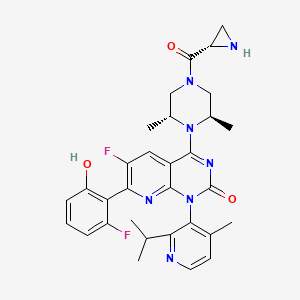
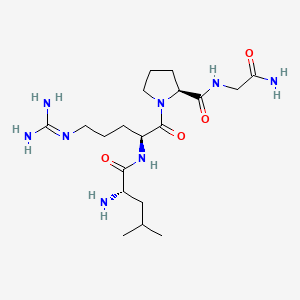
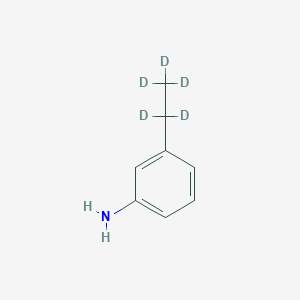

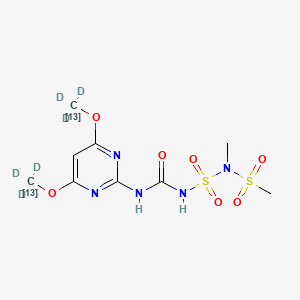


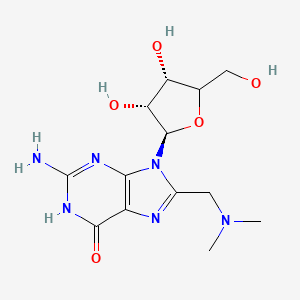
![(2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B15140807.png)
